molecular formula C10H12N2OS2 B066713 Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- CAS No. 175204-51-0

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy-

Cat. No.: B066713
CAS No.: 175204-51-0
M. Wt: 240.3 g/mol
InChI Key: AXEYECLLPRETIK-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- is a chemical compound with the molecular formula C10H11N3OS2 This compound features a benzenecarboximidamide core substituted with a 1,3-dithiolan-2-yl group and an N-hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- typically involves the reaction of benzenecarboximidamide with 1,2-ethanedithiol under acidic conditions to form the 1,3-dithiolan-2-yl group. The N-hydroxy group is introduced through a subsequent reaction with hydroxylamine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 1,3-dithiolan-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. The 1,3-dithiolan-2-yl group and N-hydroxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide, 4-(1,3-dithiolan-2-yl)-: Similar structure but lacks the N-hydroxy group.

    1,3-Dithiolane-containing nitromethylene derivatives: Used as insecticides with different functional groups.

Uniqueness

Benzenecarboximidamide, 4-(1,3-dithiolan-2-yl)-N-hydroxy- is unique due to the presence of both the 1,3-dithiolan-2-yl group and the N-hydroxy group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEYECLLPRETIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381921
Record name 4-(1,3-dithiolan-2-yl)-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-51-0
Record name 4-(1,3-Dithiolan-2-yl)-N-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-dithiolan-2-yl)-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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